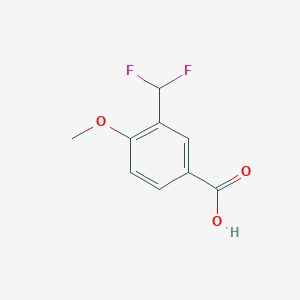

3-(Difluoromethyl)-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXAHJXRMTWMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Aromatic Carboxylic Acid Chemistry

Fluorinated aromatic carboxylic acids represent a cornerstone of organofluorine chemistry, a field that has witnessed exponential growth due to the profound impact of fluorine on molecular properties. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl (CF2H) group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl, thiol, and amine groups, and can induce specific conformational preferences.

3-(Difluoromethyl)-4-methoxybenzoic acid is strategically positioned within this class of compounds. The presence of the electron-withdrawing difluoromethyl group at the meta-position to the carboxylic acid influences the electronic nature of the aromatic ring and the acidity of the carboxyl group. Concurrently, the methoxy (B1213986) group at the para-position exerts its own electronic and steric effects, creating a unique reactivity profile for the molecule. The interplay of these functional groups allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex fluorinated molecules. researchgate.net

Strategic Importance As a Versatile Synthetic Intermediate

The true value of 3-(Difluoromethyl)-4-methoxybenzoic acid lies in its utility as a versatile intermediate in multi-step synthetic sequences. Its trifunctional nature allows for a variety of chemical manipulations, providing access to a diverse array of downstream products.

The carboxylic acid moiety is a primary site for transformations. It can be readily converted into esters, amides, and acid chlorides, opening up a vast number of possibilities for further functionalization. For instance, the conversion to an acid chloride enhances the electrophilicity of the carbonyl carbon, facilitating Friedel-Crafts acylation reactions. eurekaselect.com Esterification and amidation are fundamental reactions in the synthesis of countless biologically active molecules. eurekaselect.com

The aromatic ring itself can undergo further substitution reactions, guided by the directing effects of the existing substituents. The difluoromethyl and methoxy (B1213986) groups influence the regioselectivity of electrophilic aromatic substitution, allowing for the controlled introduction of additional functional groups. This level of control is crucial in the construction of complex molecular scaffolds with precisely defined substitution patterns.

A notable application of structurally similar compounds is in the synthesis of pharmaceutical agents. For example, the closely related 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD). dntb.gov.ua This highlights the potential of this compound to serve as a crucial building block for the development of new therapeutics.

Overview of Current Research Trajectories and Academic Significance

Established Synthetic Routes and Transformations for Fluorinated Benzoic Acid Derivatives

The synthesis of fluorinated benzoic acids like this compound typically relies on well-established organic reactions. These routes often involve the careful selection of starting materials and a sequence of transformations to build the target molecule.

Precursor Selection and Initial Synthetic Steps

A plausible and common strategy for synthesizing this compound begins with a precursor that already contains the benzoic acid (or its ester) and methoxy (B1213986) functionalities. A key precursor for this route is a derivative of 4-methoxybenzoic acid that is functionalized at the 3-position, allowing for the introduction of the difluoromethyl group.

One logical starting point is methyl 3-formyl-4-methoxybenzoate . This precursor contains an aldehyde group at the desired position for difluoromethylation. The synthesis of this precursor can be achieved from commercially available materials such as 3-hydroxy-4-methoxybenzoic acid through esterification followed by appropriate functional group manipulations.

An alternative approach involves starting with a compound like 3-hydroxy-4-methoxybenzaldehyde (a derivative of vanillin). The hydroxyl group can be converted to a methoxy group, and the aldehyde can then be difluoromethylated. Subsequently, the aldehyde is oxidized to a carboxylic acid to yield the final product. For instance, the oxidation of a substituted benzaldehyde (B42025) to a benzoic acid is a standard transformation, which can be accomplished using reagents like potassium permanganate (B83412) or through milder methods like the Baeyer-Villiger oxidation for certain substrates. nih.gov

The following table outlines potential precursors and the initial transformations required:

| Precursor | Initial Synthetic Steps | Rationale |

| Methyl 3-formyl-4-methoxybenzoate | Direct difluoromethylation of the aldehyde group, followed by ester hydrolysis. | The aldehyde is a direct handle for deoxofluorination. |

| 3-Hydroxy-4-methoxybenzoic acid | Esterification, protection of the phenol (if necessary), formylation at the 3-position. | A multi-step but versatile route starting from a common building block. nih.gov |

| 4-Methoxy-3-nitrobenzoic acid | Reduction of the nitro group to an amine, followed by Sandmeyer reaction to introduce a formyl group. | A classic method for introducing functional groups onto an aromatic ring. |

Mechanistic Insights into Carbon-Fluorine Bond Formation

The formation of a carbon-fluorine bond is a thermodynamically favorable process due to the high bond energy of the C-F bond. umich.edu However, the kinetic barrier to this reaction can be high. In the context of deoxofluorination of an aldehyde with reagents like Deoxofluor or XtalFluor-E, the mechanism involves the activation of the carbonyl oxygen by the sulfur-based reagent. This is followed by the nucleophilic attack of fluoride (B91410) ions, leading to the formation of a gem-difluoroalkane.

For transition metal-mediated fluorination, the mechanism often involves oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by ligand exchange with a fluoride source. The final step is a reductive elimination that forms the C-F bond. nih.gov The challenge in this process is often the reductive elimination step, which can be kinetically slow for fluorine. nih.gov

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for introducing difluoromethyl groups into aromatic systems. These novel approaches often rely on catalytic systems that can operate under milder conditions and with greater functional group tolerance.

Catalytic Systems in Difluoromethylation and Aromatic Functionalization (e.g., metal-free, transition-metal catalysis)

Transition-Metal Catalysis: A significant area of research has been the development of transition-metal-catalyzed cross-coupling reactions to form C-CF2H bonds. acs.org Palladium, copper, and nickel complexes have been shown to be effective catalysts for the difluoromethylation of aryl halides, boronic acids, and other pre-functionalized aromatic compounds. acs.org For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of a 3-halo-4-methoxybenzoic acid derivative with a suitable difluoromethyl source.

Metal-Free Catalysis: In recent years, metal-free approaches have gained traction as more sustainable alternatives. Photoredox catalysis, for instance, has emerged as a powerful tool for the generation of difluoromethyl radicals from precursors like sodium difluoromethanesulfinate (CF2HSO2Na) under visible light irradiation. These radicals can then engage in C-H functionalization of aromatic rings. A direct C-H difluoromethylation of 4-methoxybenzoic acid at the 3-position using such a method would represent a highly atom-economical route to the target compound.

The following table highlights some of these catalytic approaches:

| Catalytic System | Approach | Potential Application for this compound |

| Palladium Catalysis | Cross-coupling of an aryl halide with a difluoromethylating agent. | Coupling of methyl 3-bromo-4-methoxybenzoate with a CF2H source. |

| Copper Catalysis | Cross-coupling or radical-mediated difluoromethylation. | Copper-catalyzed reaction of a 4-methoxybenzoic acid derivative. |

| Metal-Free Photoredox Catalysis | Generation of CF2H radicals for C-H functionalization. | Direct C-H difluoromethylation of 4-methoxybenzoic acid. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of selectivity is a critical aspect of modern organic synthesis. In the context of this compound, chemo- and regioselectivity are of primary importance.

Chemoselectivity: When multiple functional groups are present in a molecule, it is crucial that the chosen reagents react selectively with the desired group. For example, during the difluoromethylation of methyl 3-formyl-4-methoxybenzoate, the reagent should ideally react only with the aldehyde and not the ester or the methoxy group. The choice of reagent and reaction conditions plays a pivotal role in ensuring high chemoselectivity.

Regioselectivity: In direct C-H functionalization approaches, controlling the position of the incoming difluoromethyl group is a major challenge. For the synthesis of this compound from 4-methoxybenzoic acid, the reaction must be directed to the C-3 position. The inherent directing effects of the existing substituents (the carboxylic acid and the methoxy group) will influence the regiochemical outcome. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The interplay of these directing effects, along with the specific catalytic system employed, will determine the success of a regioselective C-H difluoromethylation.

Stereoselectivity is not a factor in the synthesis of the final achiral target molecule, this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information published regarding the sustainable and green chemistry methodologies, process intensification, or scalability studies for the synthesis of This compound .

The requested sections of the article, as outlined below, could not be generated as no research data, detailed findings, or synthetic protocols matching these specific criteria for this particular compound have been reported in the public domain.

Sustainable and Green Chemistry Methodologies for Production

No studies detailing the use of flow chemistry, electrochemistry, or aqueous media for the synthesis of this compound were found.

Process Intensification and Scalability Studies

Information regarding process intensification for the production of this compound is not available.

Applications of Continuous Flow Chemistry in Synthesis

There are no published applications of continuous flow chemistry specifically for the synthesis of this compound.

Optimization of Reaction Parameters for Preparative Scale

No literature exists detailing the optimization of reaction parameters for the preparative scale synthesis of this compound.

While general principles of green chemistry, flow chemistry, and process scalability are widely documented for various chemical syntheses, applying these concepts to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed to provide the content requested.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a carboxylic acid, a difluoromethyl group, and a methoxy group, all attached to a benzene (B151609) ring. These groups influence the reactivity of both the carboxylic acid moiety and the aromatic system, allowing for a range of chemical transformations. The reactivity can be broadly categorized into reactions occurring at the carboxylic acid group and those involving the aromatic ring.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are the first step in structural analysis, providing a census of the different types of atoms and their immediate electronic environments.

¹H NMR: The proton NMR spectrum for 3-(Difluoromethyl)-4-methoxybenzoic acid is expected to show distinct signals for each unique proton environment. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The methoxy (B1213986) group protons would yield a sharp singlet around 3.9 ppm. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by their positions relative to the electron-withdrawing difluoromethyl and carboxyl groups and the electron-donating methoxy group. The single proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this molecule, nine distinct signals would be expected: one for the carboxylic acid carbon, one for the methoxy carbon, one for the difluoromethyl carbon, and six for the aromatic carbons. The difluoromethyl carbon signal would appear as a triplet due to one-bond coupling to the two fluorine atoms.

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is highly informative for fluorinated compounds. The spectrum for this compound would be expected to show a single resonance for the two equivalent fluorine atoms. This signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Structural Assignment |

| ¹H | >10 | Broad Singlet | -COOH |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic C-H |

| ¹H | 6.5 - 7.5 | Triplet (t) | -CHF₂ |

| ¹H | ~3.9 | Singlet (s) | -OCH₃ |

| ¹³C | >165 | Singlet (s) | -COOH |

| ¹³C | 110 - 160 | Multiplets | Aromatic C |

| ¹³C | 110 - 120 | Triplet (t) | -CHF₂ |

| ¹³C | ~56 | Singlet (s) | -OCH₃ |

| ¹⁹F | -90 to -130 | Doublet (d) | -CHF₂ |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would be used to confirm the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methoxy and difluoromethyl groups to their respective carbon signals and assign the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the full carbon skeleton. For instance, it would show correlations from the methoxy protons to the C4 carbon of the benzene ring and from the difluoromethyl proton to the C3, C2, and C4 carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. NOESY could reveal through-space correlations between the methoxy protons and the proton at the C5 position on the aromatic ring, helping to confirm the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is an essential technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can confirm the molecular formula of this compound as C₉H₈F₂O₄.

Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides structural information. The fragmentation pattern of benzoic acid derivatives is well-studied. Common fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O).

Loss of the entire carboxyl group as •COOH or through decarboxylation (loss of CO₂).

Cleavage of the methoxy group.

Fragmentation involving the difluoromethyl group.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Neutral Loss | Description |

| [M - OH]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid. |

| [M - H₂O]⁺ | H₂O | Loss of water, likely involving the carboxylic acid proton. |

| [M - COOH]⁺ | •COOH | Loss of the carboxylic acid group. |

| [M - CO₂]⁻ | CO₂ | Decarboxylation, a common fragmentation for deprotonated benzoic acids. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the IR spectrum would be expected to show:

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

Several bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching of the acid and ether groups, as well as C-F stretching of the difluoromethyl group.

Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds of the aromatic ring.

X-ray Crystallography for Solid-State Structural and Conformational Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise positions of all atoms can be determined, yielding exact bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not publicly available, studies on numerous substituted benzoic acids show a common structural motif. rsc.orgresearchgate.net It is highly probable that this compound would crystallize to form centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. nih.gov This analysis would also reveal the planarity of the benzene ring and the orientation of the methoxy, difluoromethyl, and carboxyl substituents relative to the ring.

Advanced Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are paramount for separating components of a mixture and assessing the purity of a compound. For a non-volatile organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. ekb.egechemi.com

A typical method for purity assessment would involve reversed-phase HPLC (RP-HPLC). In this setup, the compound is passed through a column packed with a non-polar stationary phase (such as C18 silica) using a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol, with a small amount of acid like trifluoroacetic acid). The compound's purity is determined by detecting the eluent with a UV detector, where a single sharp peak at a characteristic retention time would indicate a high degree of purity. This method can effectively separate the target compound from starting materials, by-products, or degradation products. thaiscience.infoust.edu

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for the analysis of this compound is critical for its quantification in various matrices. A reversed-phase approach is typically favored for aromatic carboxylic acids of this nature.

A suitable method would employ a C18 stationary phase, which provides the necessary hydrophobicity to retain the molecule. The separation mechanism relies on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase composition is a critical parameter that must be optimized to achieve adequate retention and resolution from potential impurities. A gradient elution is often preferred over an isocratic one to ensure good peak shape and a reasonable analysis time, especially when analyzing complex samples.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often buffered and acidified. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of the analyte. This ensures that the compound is in its neutral form, leading to better retention on the reversed-phase column and improved peak symmetry.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The aromatic nature of this compound allows for strong UV absorbance, providing high sensitivity. The selection of the optimal wavelength for detection is determined by acquiring the UV spectrum of the compound and choosing the wavelength of maximum absorbance.

A representative set of HPLC method parameters is detailed in the interactive data table below.

|

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can lead to poor chromatographic performance, including peak tailing and adsorption on the column. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. acs.orgnih.gov

A common and effective derivatization strategy for carboxylic acids is silylation. acs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis. Another approach is methylation, which converts the carboxylic acid to its methyl ester.

The derivatized sample is then introduced into the GC-MS system. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. gcms.cz The temperature program of the GC oven is optimized to ensure the efficient separation of the derivatized analyte from other components in the sample.

The mass spectrometer serves as a highly selective and sensitive detector. In electron ionization (EI) mode, the derivatized molecule undergoes fragmentation, producing a characteristic mass spectrum that can be used for definitive identification. The fragmentation pattern of the TMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and the TMS moiety.

The parameters for a potential GC-MS method are outlined in the interactive data table below.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Computational and Theoretical Chemistry Studies of 3 Difluoromethyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. orientjchem.orgvjst.vnresearchgate.netnih.gov These calculations provide fundamental information about the distribution of electrons within a molecule, which governs its chemical properties and reactivity. For 3-(Difluoromethyl)-4-methoxybenzoic acid, DFT calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. vjst.vnsemanticscholar.org

The primary outputs of these calculations include the optimized molecular geometry, total energy, and the energies and shapes of molecular orbitals. vjst.vn This data is foundational for further analysis, including the study of frontier molecular orbitals and electrostatic potential, which are critical for understanding the molecule's reactivity and intermolecular interactions. nih.gov DFT methods are routinely used to predict various molecular properties, often providing results that are superior to other ab initio calculations. orientjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity, whereas the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. taylorandfrancis.compku.edu.cn

The energy gap between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. nih.govbiointerfaceresearch.com

Interactive Table: Calculated Quantum Chemical Parameters for this compound

Note: These values are representative examples based on DFT (B3LYP/6-311G++) calculations for analogous aromatic carboxylic acids. The specific values for the title compound would require dedicated computation.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -8.5 to -9.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | Eg | ELUMO - EHOMO | 6.0 to 8.0 |

| Ionization Potential | I | -EHOMO | 8.5 to 9.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Global Hardness | η | (I - A) / 2 | 3.0 to 4.0 |

| Chemical Potential | μ | -(I + A) / 2 | -5.0 to -6.0 |

| Global Electrophilicity | ω | μ² / (2η) | 3.5 to 4.5 |

| Global Softness | S | 1 / η | 0.25 to 0.33 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The MEP map is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wolfram.com

For this compound, an MEP map would reveal distinct regions of charge. The most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), indicating its acidity. The electron-withdrawing nature of the difluoromethyl group would create a region of positive potential on the adjacent carbon atom of the aromatic ring, while the electron-donating methoxy (B1213986) group would increase the electron density on the ring, particularly at the ortho and para positions relative to it. semanticscholar.orgnih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. For this compound, key rotations include the orientation of the carboxylic acid group, the methoxy group, and the difluoromethyl group relative to the benzene (B151609) ring.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies the lowest energy conformers and the transition states that connect them. Studies on similar substituted benzoic acids have shown that the orientation of the carboxylic acid group can lead to different conformers, and this can be a source of conformational polymorphism in the solid state. nih.govresearchgate.net The interplay between steric hindrance and electronic effects of the difluoromethyl and methoxy substituents will determine the preferred conformations and the energy landscape of the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By modeling reactants, products, and intermediates, it is possible to elucidate reaction mechanisms and calculate activation energies. Transition state analysis involves locating the highest energy point along the reaction coordinate, known as the transition state structure. The energy of this state determines the rate of the reaction.

For this compound, computational studies could elucidate mechanisms for reactions such as esterification of the carboxylic acid group or nucleophilic substitution. rsc.org For example, in a substitution reaction, FMO theory can be applied to understand the interaction between the nucleophile's HOMO and the electrophilic center's LUMO. cureffi.org Furthermore, understanding the reactivity of the difluoromethyl group is of significant interest, as this moiety is important in medicinal chemistry. rsc.org Computational analysis can help predict whether reactions involving this group proceed through radical, nucleophilic, or electrophilic pathways by calculating the energies of potential intermediates and transition states. rsc.orgcas.cn

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.gov DFT calculations are frequently used to compute vibrational frequencies (FTIR and FT-Raman spectra). orientjchem.orgresearchgate.net By comparing the calculated vibrational modes with experimental spectra, chemists can assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. vjst.vnsemanticscholar.org

Interactive Table: Representative Vibrational Frequencies for Benzoic Acid Derivatives

Note: This table shows typical calculated and experimental frequency ranges for key functional groups found in substituted benzoic acids. A scaling factor is often applied to calculated frequencies to better match experimental values.

| Vibrational Mode | Functional Group | Calculated Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3500-3700 | 3200-3600 |

| C=O Stretch | Carboxylic Acid | 1700-1750 | 1680-1720 |

| C-O Stretch | Carboxylic Acid / Methoxy | 1250-1350 | 1210-1320 |

| C-F Stretch | Difluoromethyl | 1050-1150 | 1000-1100 |

| C-H Aromatic Stretch | Benzene Ring | 3000-3100 | 3010-3080 |

Beyond vibrational spectra, DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and UV-Visible absorption spectra. vjst.vnnih.gov The accuracy of these predictions provides strong evidence for the proposed structure and electronic environment of the molecule.

Molecular Modeling of Intermolecular Interactions (relevant for material applications)

The properties of a substance in its solid or liquid state are governed by intermolecular interactions. For this compound, the most significant interaction is the hydrogen bonding between the carboxylic acid groups, which typically leads to the formation of centrosymmetric dimers. vjst.vnresearchgate.net

Applications As a Versatile Synthetic Building Block in Research and Development

Role in the Synthesis of Fluorinated Agrochemical Active Ingredients

The introduction of fluorinated groups, particularly the difluoromethyl group, has revolutionized the agrochemical industry. nih.gov The -CF2H moiety can significantly enhance the efficacy, metabolic stability, and lipophilicity of active ingredients. adelphi.eduacs.orgacs.org 3-(Difluoromethyl)-4-methoxybenzoic acid serves as a key starting material for the synthesis of novel pesticide candidates, especially in the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).

SDHIs are a major class of fungicides that disrupt the fungal respiratory chain. nih.govcornell.edu A significant number of modern SDHIs incorporate a pyrazole-carboxamide core structure, often substituted with a difluoromethyl group. ccspublishing.org.cn While various synthetic routes exist, fluorinated benzoic acids are established precursors for the aromatic portions of these complex molecules. google.com The difluoromethyl-aryl scaffold provided by this compound is crucial for building the necessary pharmacophore to achieve potent fungicidal activity. acs.orgsolvay.com Research has shown that modifying the aromatic ring of SDHIs is a viable strategy for discovering new fungicides with broad-spectrum activity and improved potency against various plant pathogens. nih.govbiorxiv.org

Table 1: Key Fluorinated Fungicide Classes and Relevant Moieties

| Fungicide Class | Key Structural Moiety | Role of Fluorine | Representative Commercial Fungicides |

|---|---|---|---|

| Succinate Dehydrogenase Inhibitors (SDHIs) | Pyrazole-carboxamide | Enhanced binding affinity, metabolic stability | Benzovindiflupyr, Fluxapyroxad, Pydiflumetofen |

| Strobilurins | Phenyl ether, Pyrimidine | Increased lipophilicity, systemic movement | Trifloxystrobin |

Precursor in the Synthesis of Complex Organic Molecules

In medicinal chemistry and organic synthesis, fluorinated building blocks are indispensable for creating novel molecules with enhanced biological activity. ossila.com this compound is a valuable precursor due to the unique properties conferred by the difluoromethyl group and the synthetic versatility of the carboxylic acid handle.

The -CF2H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, meaning it can replace these functionalities without significantly altering molecular shape while improving metabolic stability. nih.govnih.gov Furthermore, the -CF2H group can act as a lipophilic hydrogen bond donor, a rare characteristic that can enhance drug-target interactions and cell membrane permeability. nih.govnih.gov These attributes are highly desirable in drug design, where fine-tuning molecular properties is critical for efficacy. nih.gov

The carboxylic acid function of this compound provides a reactive site for a wide range of chemical transformations, most notably amide bond formation. This allows chemists to readily couple the difluoromethyl-aryl scaffold to other complex fragments, building a diverse library of potential therapeutic agents. nih.gov For instance, related fluorinated benzoic acids have been successfully employed as precursors for molecules targeting Alzheimer's disease and for novel antimicrobial agents. ossila.com Recent advances in fluorine chemistry have also demonstrated that the C-H bond in the difluoromethyl group can be activated, allowing it to function as a nucleophilic synthon for constructing even more complex benzylic difluoromethylene linkages (Ar-CF2-R). acs.orgcornell.edu

Contribution to the Construction of Advanced Materials

The unique electronic properties of fluorine make it a valuable element in the design of advanced organic materials for electronics and optoelectronics. sigmaaldrich.com The incorporation of fluorine atoms or fluoroalkyl groups into conjugated organic systems can systematically tune their properties for specific applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Introducing fluorine into an organic molecule generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This effect has several beneficial consequences:

Enhanced Stability: The lower-lying orbitals make the material more resistant to oxidative degradation, increasing the operational stability of electronic devices. rsc.org

Improved Electron Injection: A lowered LUMO level facilitates the injection of electrons from the cathode, which is often a bottleneck in organic electronic devices. rsc.org

Favorable Solid-State Packing: Intermolecular interactions involving fluorine, such as C-H···F hydrogen bonds, can influence the solid-state packing of molecules, often promoting the π-stack arrangements that are crucial for efficient charge transport. rsc.org

While specific polymers derived directly from this compound are not widely documented, its structure makes it a promising monomer. The benzoic acid moiety can be polymerized through standard techniques to form polyesters or polyamides, embedding the electronically-active difluoromethyl-aryl unit into a polymer backbone. Such materials could exhibit enhanced thermal stability and the desirable electronic properties needed for next-generation organic electronics. sigmaaldrich.com

Design and Synthesis of Chemical Probes for Research

Chemical probes are small molecules designed to interrogate complex biological systems by selectively interacting with a specific protein or pathway. nih.govacs.org The design of these tools requires a modular approach, typically incorporating a binding moiety, a reporter tag (e.g., a fluorophore or biotin), and a reactive group for covalent labeling. mq.edu.au

This compound is an ideal scaffold for the synthesis of chemical probes. The difluoromethyl-aryl portion can serve as the binding element, designed to interact with a specific biological target. The true synthetic utility lies in the carboxylic acid group, which acts as a versatile chemical handle. sigmaaldrich.com Through standard coupling chemistry (e.g., using EDC/HOBT), the benzoic acid can be readily converted into an amide, linking it to molecules containing reporter tags or bioorthogonal handles like alkynes or azides. nih.gov This modular synthesis allows for the rapid generation of a library of probes to investigate biological function. sigmaaldrich.com

Furthermore, the difluoromethyl group itself is of interest in probe design, particularly for Positron Emission Tomography (PET) imaging. The synthesis of radiotracers containing the fluorine-18 (B77423) isotope ([18F]) allows for non-invasive in vivo imaging. researchgate.net Methodologies have been developed for creating [18F]-difluoromethyl groups, highlighting the importance of this moiety in creating advanced molecular imaging agents to study disease states. nih.gov

Significance within Modern Fluorine Chemistry Research

The difluoromethyl group holds a special place in modern fluorine chemistry due to its unique and nuanced properties, which distinguish it from both the monofluoromethyl (-CH2F) and the ubiquitous trifluoromethyl (-CF3) groups. nih.govnih.gov this compound serves as a model compound and synthetic platform for exploring and exploiting the chemistry of the Ar-CF2H motif.

Key areas of research significance include:

Unique Physicochemical Properties: The -CF2H group moderately increases lipophilicity compared to a methyl group, but less so than a -CF3 group. acs.org Its ability to act as a hydrogen bond donor is a key feature that researchers are actively leveraging in the design of bioactive molecules. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group highly resistant to metabolic degradation, a critical factor in extending the in vivo half-life of pharmaceuticals and agrochemicals. acs.orgnih.gov

Advanced Synthetic Methods: A major focus of current fluorine chemistry is the development of novel, efficient, and selective methods for installing the difluoromethyl group onto a variety of molecular scaffolds. researchgate.net

Novel Reactivity: As mentioned previously, the discovery that the Ar-CF2H unit can be deprotonated to form a nucleophilic Ar-CF2⁻ species has opened new avenues in synthetic chemistry. acs.orgcornell.edu This transforms the -CF2H group from a passive substituent into an active participant in carbon-carbon bond formation, significantly expanding its utility as a building block.

The continued exploration of building blocks like this compound is crucial for advancing our understanding of organofluorine chemistry and for driving innovation in medicine, agriculture, and materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel and Highly Efficient Synthetic Pathways

The synthesis of 3-(Difluoromethyl)-4-methoxybenzoic acid and its derivatives is an area ripe for innovation. Current synthetic strategies often rely on classical methods for introducing the difluoromethyl group, which can sometimes be inefficient or require harsh conditions. Future research will likely focus on the development of more streamlined and efficient synthetic routes.

Recent advances in difluoromethylation chemistry offer promising avenues for the synthesis of this target molecule. rsc.orgrsc.orgeurekaselect.com For instance, late-stage C-H difluoromethylation techniques could potentially be applied to a precursor like 4-methoxybenzoic acid, installing the difluoromethyl group directly onto the aromatic ring. rsc.org Another emerging strategy is the use of novel difluorocarbene precursors that are less hazardous and more efficient than traditional reagents. chemrevlett.com The development of palladium-catalyzed cross-coupling reactions involving a difluoromethyl source and a suitably functionalized benzoic acid derivative also presents a viable and efficient route. rsc.org

A potential synthetic approach could be adapted from the synthesis of the related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, which is a key intermediate for the drug roflumilast. google.com This multi-step synthesis involves nitration, reduction, diazotization, hydrolysis, and alkylation steps on a benzoic acid ester starting material. A similar sequence could be envisioned for the synthesis of this compound.

High-throughput screening (HTS) of reaction conditions could significantly accelerate the discovery of optimal synthetic pathways. nih.govnih.gov By rapidly testing a large number of catalysts, solvents, and reaction parameters, HTS can identify conditions that maximize yield and minimize byproducts, leading to more cost-effective and scalable syntheses.

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Precursor Molecule | Key Transformation | Potential Advantages |

| Late-Stage C-H Difluoromethylation | 4-Methoxybenzoic acid | Direct introduction of the CF2H group onto the aromatic ring | Atom economy, reduced step count |

| Novel Difluorocarbene Precursors | Suitably functionalized benzoic acid derivative | Efficient and safer generation of difluorocarbene | Improved safety and efficiency |

| Palladium-Catalyzed Cross-Coupling | Halogenated 4-methoxybenzoic acid derivative | Formation of the C-CF2H bond | High functional group tolerance |

| Adaptation of Roflumilast Intermediate Synthesis | 3-Nitro-4-hydroxybenzoic acid ester | Multi-step sequence involving difluoromethylation | Established methodology for a related structure |

Development of Asymmetric Synthesis and Chiral Derivatizations

While this compound itself is not chiral, its derivatives could possess stereogenic centers, making the development of asymmetric synthetic methods crucial for accessing enantiomerically pure compounds for applications such as pharmaceuticals. Future research will likely focus on the enantioselective synthesis of derivatives of this compound. researchgate.netnih.govnih.gov

For instance, if a chiral center is introduced elsewhere in a molecule containing the 3-(Difluoromethyl)-4-methoxybenzoyl moiety, asymmetric hydrogenation or other enantioselective transformations could be employed. researchgate.net The development of chiral catalysts that can effectively control the stereochemistry of reactions involving substrates containing the difluoromethyl group will be a key area of investigation.

In cases where a racemic mixture of a chiral derivative is synthesized, chiral derivatization followed by separation of the resulting diastereomers is a common strategy. thermofisher.com Chiral derivatizing agents (CDAs) that react with the carboxylic acid functionality of this compound would form diastereomeric esters or amides. These diastereomers can then be separated by chromatography or crystallization. The development of novel and efficient CDAs specifically designed for fluorinated carboxylic acids could streamline this process.

Table 2: Strategies for Accessing Chiral Derivatives

| Approach | Description | Key Research Area |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer of a chiral derivative. | Development of novel chiral catalysts and reaction methodologies. |

| Chiral Derivatization | Reaction of a racemic mixture with a chiral derivatizing agent to form separable diastereomers. | Design and application of new chiral derivatizing agents for carboxylic acids. |

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for a given set of reactants and reagents. nih.govnih.govmit.edu This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Design Novel Synthetic Routes: Retrosynthesis software, powered by AI, can propose multiple synthetic pathways to a target molecule, including routes that may not be obvious to a human chemist. acs.org These programs can consider factors such as starting material availability, cost, and reaction efficiency.

Optimize Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize the yield and purity of the desired product. mdpi.com

The integration of AI and ML into the synthesis of this compound could lead to the discovery of more efficient, cost-effective, and sustainable manufacturing processes. ikprress.orgeurekalert.org

Expanding Applications in Novel Chemical Technologies and Advanced Materials

While the primary interest in fluorinated benzoic acids often lies in their potential as intermediates for pharmaceuticals, there is growing interest in their application in materials science. acs.org The unique properties imparted by the difluoromethyl group, such as increased thermal stability and altered electronic properties, could make this compound a valuable building block for advanced materials. nih.govnih.govmdpi.com

Potential applications in this area include:

Polymers: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.com this compound could be incorporated as a monomer into polyesters or other polymers to tailor their properties for specific applications, such as high-performance coatings or membranes. nih.govnih.gov The inclusion of benzoic acid derivatives in polymer crystalline cavities is an area of active research. mdpi.com

Electronic Materials: The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of aromatic systems. This could make derivatives of this compound suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid structure of the benzoic acid core, combined with the polar difluoromethyl group, suggests that derivatives of this compound could exhibit liquid crystalline properties.

The exploration of these and other applications in novel chemical technologies and advanced materials represents a significant avenue for future research.

Analysis of Patent Landscape and Intellectual Property Trends

The patent landscape surrounding a chemical compound provides valuable insights into its commercial potential and areas of active research and development. While a comprehensive patent analysis for this compound is beyond the scope of this article, some general trends can be observed for related compounds.

For example, a patent has been granted for a new method of synthesizing 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a key intermediate for the drug roflumilast, indicating commercial interest in efficient synthetic routes to structurally similar molecules. google.com The fact that this intermediate is used in a marketed drug highlights the pharmaceutical relevance of this class of compounds.

Furthermore, the prevalence of patents for fluorinated organic compounds in general, and for fluorinated benzoic acid derivatives in particular, suggests a highly active area of research and a strong desire to protect intellectual property. nih.govmdpi.comacs.org Key areas of patent activity for compounds like this compound are likely to include:

Novel Synthetic Methods: Patents protecting new and improved methods of synthesis that offer advantages in terms of cost, efficiency, or safety.

New Chemical Entities: Patents for novel molecules that incorporate the this compound scaffold and exhibit useful biological activity or material properties.

Formulations and Methods of Use: Patents covering the formulation of these compounds into pharmaceutical compositions and their use in treating specific diseases.

A thorough analysis of the patent landscape will be crucial for any entity seeking to commercialize this compound or its derivatives.

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethyl)-4-methoxybenzoic acid, and what are the key intermediates involved?

The compound is typically synthesized via Claisen condensation starting from ethyl difluoroacetate. Key intermediates include ethyl difluoroacetoacetate and 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyric acid ethyl ester. Cyclization with methylhydrazine yields the pyrazole core, followed by hydrolysis to the carboxylic acid . Alternative routes may involve nucleophilic aromatic substitution (e.g., fluorine introduction) on pre-functionalized benzoic acid scaffolds .

Q. What spectroscopic techniques are employed to characterize this compound?

Characterization relies on and NMR to confirm substituent positions (e.g., difluoromethyl at C3 and methoxy at C4). FT-IR identifies carboxylic acid (1700 cm) and C-F (1100 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (>98% purity) ensures sample integrity .

Q. What are the solubility characteristics of this compound in organic solvents?

Solubility data for substituted benzoic acids can be modeled using the Abraham equation, which correlates solute-solvent interactions. For 4-methoxybenzoic acid derivatives, polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the carboxylic group. Hydrophobic substituents like difluoromethyl reduce solubility in water but improve it in chloroform or ethyl acetate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during Claisen condensation?

Key parameters include:

- Temperature : Controlled heating (45–60°C) minimizes side reactions during cyclization .

- Catalyst : Lewis acids (e.g., ZnCl) accelerate condensation steps.

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures enhances purity . Monitoring reaction progress via TLC (hexane/EtOH, 1:1) ensures timely termination .

Q. How does the difluoromethyl group influence electronic properties and reactivity?

The electron-withdrawing difluoromethyl group increases the acidity of the carboxylic moiety (pK ~2.5 vs. ~4.2 for non-fluorinated analogs). This enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitutions at C5 or C6 positions. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps, favoring charge-transfer interactions in drug-target binding .

Q. What contradictions exist in reported solubility data, and how can researchers address them?

Discrepancies arise from variations in experimental conditions (e.g., temperature, solvent purity). For example, NIST data for 4-methoxybenzoic acid in butyl ethanoate show ±10% deviation across studies. Standardizing protocols (e.g., using saturated solutions with equilibrated solid phases) and applying the Abraham model for cross-solvent predictions mitigate inconsistencies .

Q. What strategies mitigate side reactions during multi-functionalization of the benzoic acid scaffold?

- Protective groups : Temporarily masking the carboxylic acid with tert-butyl esters prevents unwanted acylation .

- Sequential functionalization : Introducing methoxy before difluoromethyl groups avoids steric hindrance .

- Catalytic selectivity : Pd-catalyzed cross-couplings prioritize C–H activation at electron-deficient positions .

Q. How do molecular docking studies inform this compound’s potential as an enzyme inhibitor?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like fungal CYP51. The difluoromethyl group’s hydrophobicity and hydrogen-bonding capacity align with active-site residues (e.g., heme-coordinating histidine). Validation via MIC assays against Candida spp. confirms correlation between docking scores and antifungal activity .

Methodological Considerations

Q. What analytical thresholds ensure purity in pharmaceutical research?

Acceptable criteria include:

Q. How are computational models validated for bioactivity prediction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.